Methyl 2-formyl-3,5-dimethoxybenzoate Methyl 2-formyl-3,5-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 52344-93-1
VCID: VC3703551
InChI: InChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3
SMILES: COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC
Molecular Formula: C11H12O5
Molecular Weight: 224.21 g/mol

Methyl 2-formyl-3,5-dimethoxybenzoate

CAS No.: 52344-93-1

Cat. No.: VC3703551

Molecular Formula: C11H12O5

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-formyl-3,5-dimethoxybenzoate - 52344-93-1

Specification

CAS No. 52344-93-1
Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
IUPAC Name methyl 2-formyl-3,5-dimethoxybenzoate
Standard InChI InChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3
Standard InChI Key HLWARVBOEGPPGB-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC
Canonical SMILES COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC

Introduction

Chemical Properties and Structure

Structural Characteristics

Methyl 2-formyl-3,5-dimethoxybenzoate features a benzoate core with a formyl group at the C-2 position and methoxy groups at the C-3 and C-5 positions. The methyl ester group is attached directly to the benzene ring. This arrangement of functional groups creates a unique reactivity profile that distinguishes it from similar compounds .

Physical and Chemical Properties

The compound's physical and chemical properties provide insight into its behavior in various research applications. These properties are summarized in Table 1.

PropertyValue
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
AppearanceWhite to off-white powder
Boiling Point370.8 °C at 760 mmHg
Density1.199 g/cm³
LogP1.30290
IUPAC Namemethyl 2-formyl-3,5-dimethoxybenzoate

Table 1: Physical and chemical properties of methyl 2-formyl-3,5-dimethoxybenzoate

Structural Identifiers

For research purposes, it's essential to accurately identify and characterize this compound. Several structural identifiers are available, as shown in Table 2.

Identifier TypeValue
CAS Number52344-93-1
Canonical SMILESCOC1=CC(=C(C(=C1)C(=O)OC)C=O)OC
InChIInChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3
InChI KeyHLWARVBOEGPPGB-UHFFFAOYSA-N
MDLMFCD01321304

Table 2: Structural identifiers for methyl 2-formyl-3,5-dimethoxybenzoate

Synthesis Methods

Starting Materials

Common starting materials for the synthesis of methyl 2-formyl-3,5-dimethoxybenzoate may include:

  • Methyl 3,5-dimethoxybenzoate

  • 3,5-Dimethoxybenzoic acid

  • 2-Formyl-3,5-dimethoxybenzoic acid

The selection of starting materials depends on the specific synthetic route employed and the available reagents.

Chemical Reactivity

Reactive Sites

Methyl 2-formyl-3,5-dimethoxybenzoate contains several functional groups that can participate in chemical reactions:

  • The formyl group (-CHO) at the C-2 position is highly reactive toward nucleophiles and can undergo various transformations

  • The methoxy groups (-OCH3) at C-3 and C-5 can influence electronic properties and participate in certain reactions

  • The methyl ester group (-COOCH3) can undergo hydrolysis, transesterification, and reduction reactions

Common Reaction Types

The compound can participate in several types of chemical reactions, including:

  • Oxidation of the formyl group to a carboxylic acid

  • Reduction of the formyl group to a hydroxymethyl group

  • Nucleophilic addition reactions at the formyl carbon

  • Hydrolysis of the methyl ester

  • Condensation reactions involving the formyl group

These reactive capabilities make methyl 2-formyl-3,5-dimethoxybenzoate a versatile building block in organic synthesis.

Applications in Research

Synthetic Applications

Methyl 2-formyl-3,5-dimethoxybenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its functionalized structure makes it particularly valuable in the preparation of:

  • Heterocyclic compounds

  • Pharmaceutical precursors

  • Natural product analogs

  • Fine chemicals

Chemical Building Block

As a chemical building block, methyl 2-formyl-3,5-dimethoxybenzoate provides a scaffold for further elaboration. The formyl group, in particular, offers a reactive handle for introducing structural diversity through condensation reactions, reductive aminations, and other transformations. This versatility contributes to its utility in organic synthesis and medicinal chemistry.

Research Tool

In scientific research, methyl 2-formyl-3,5-dimethoxybenzoate has been employed as:

  • A substrate in enzyme-catalyzed reactions

  • A probe for studying biochemical processes

  • A precursor in the development of bioactive compounds

  • A model compound for investigating reaction mechanisms

These applications highlight the compound's importance in advancing our understanding of chemical and biological processes.

Biological Activities

Antimicrobial Properties

Research suggests that methyl 2-formyl-3,5-dimethoxybenzoate exhibits antimicrobial activity against various bacterial strains. While the exact mechanisms remain under investigation, its structural features likely contribute to its ability to interact with bacterial cellular components.

Comparison with Similar Compounds

Structural Analogs

Several compounds bear structural similarities to methyl 2-formyl-3,5-dimethoxybenzoate, including:

  • Methyl 3,5-dimethoxybenzoate (lacks the formyl group)

  • Methyl 2-formylbenzoate (lacks the methoxy groups)

  • 3,5-Dimethoxybenzaldehyde (lacks the methyl ester group)

Comparative Properties

Table 3 presents a comparison of methyl 2-formyl-3,5-dimethoxybenzoate with methyl 3,5-dimethoxybenzoate, highlighting key differences between these related compounds.

PropertyMethyl 2-formyl-3,5-dimethoxybenzoateMethyl 3,5-dimethoxybenzoate
Molecular FormulaC11H12O5C10H12O4
Molecular Weight224.21 g/mol196.20 g/mol
StructureContains formyl group at C-2No formyl group
CAS Number52344-93-12150-37-0
ReactivityEnhanced due to formyl groupLess reactive

Table 3: Comparison between methyl 2-formyl-3,5-dimethoxybenzoate and methyl 3,5-dimethoxybenzoate

The presence of the formyl group in methyl 2-formyl-3,5-dimethoxybenzoate significantly alters its chemical reactivity compared to methyl 3,5-dimethoxybenzoate, allowing for a broader range of synthetic transformations.

Current Research Findings

Synthetic Applications in Research

Recent research has focused on utilizing methyl 2-formyl-3,5-dimethoxybenzoate as a starting material for the synthesis of more complex structures. Its role as a precursor in the development of compounds with biological activity continues to be explored.

Investigational Studies

Ongoing investigations into the properties and applications of methyl 2-formyl-3,5-dimethoxybenzoate include:

  • Development of synthetic methodologies using the compound as a key intermediate

  • Studies of its reactivity under various conditions

  • Exploration of potential therapeutic applications

  • Structure-activity relationship studies of derivatives

These research efforts contribute to our understanding of the compound's utility and potential applications.

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